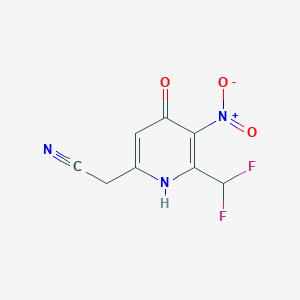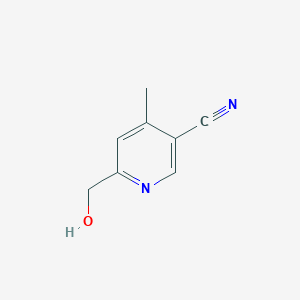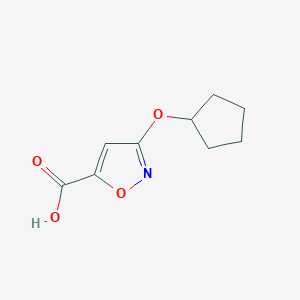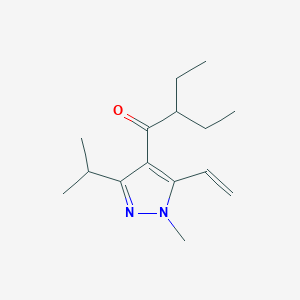
Methyl 4-chloro-3-(piperidin-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-3-(piperidin-1-yl)benzoate is an organic compound with the molecular formula C13H16ClNO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a chlorine atom and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-(piperidin-1-yl)benzoate typically involves the esterification of 4-chloro-3-(piperidin-1-yl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-chloro-3-(piperidin-1-yl)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the aromatic ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-3-(piperidin-1-yl)benzoic acid and methanol in the presence of a strong acid or base.
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide in aqueous solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Major Products
Nucleophilic substitution: Substituted benzoates with various functional groups replacing the chlorine atom.
Hydrolysis: 4-chloro-3-(piperidin-1-yl)benzoic acid and methanol.
Oxidation: N-oxide derivatives of the piperidine ring.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-3-(piperidin-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of functional materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-chloro-3-(piperidin-1-yl)benzoate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The piperidine ring may play a role in binding to receptors or enzymes, modulating their activity. The chlorine atom and ester group may also contribute to the compound’s overall reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Methyl 4-chloro-3-(piperidin-1-yl)benzoate can be compared with other similar compounds, such as:
Methyl 4-(piperidin-1-yl)benzoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-chloro-3-(piperidin-1-yl)benzoic acid: The carboxylic acid group instead of the ester group may influence its solubility and reactivity.
N-oxide derivatives: Oxidation of the piperidine ring introduces additional functional groups, potentially altering the compound’s biological activity.
Propiedades
Fórmula molecular |
C13H16ClNO2 |
|---|---|
Peso molecular |
253.72 g/mol |
Nombre IUPAC |
methyl 4-chloro-3-piperidin-1-ylbenzoate |
InChI |
InChI=1S/C13H16ClNO2/c1-17-13(16)10-5-6-11(14)12(9-10)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |
Clave InChI |
JHJRHQHBZYRYNX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)Cl)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11781349.png)

![7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B11781358.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-amine hydrochloride](/img/structure/B11781374.png)
![5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11781376.png)




![Methyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate](/img/structure/B11781400.png)
![4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B11781413.png)


